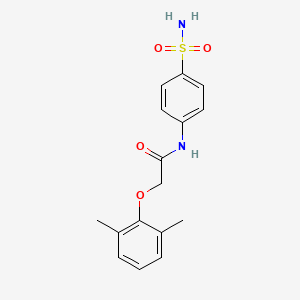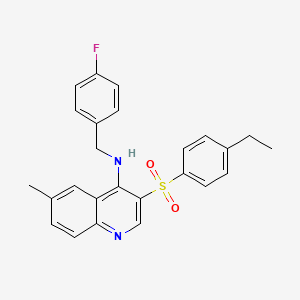
N-(3-chloro-4-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel protein that regulates the transport of chloride and other ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Methods : Research has explored various synthesis methods for creating derivatives of this compound, such as the preparation of enaminones and their reactions with active methylene compounds and heterocyclic amines. These methods yield substituted pyridine derivatives and other complex molecules with potential biological activities (Riyadh, 2011).
- Structural Analysis : Studies have also focused on the crystal structure characterization and density functional theory (DFT) calculations of similar triazole pyridazine derivatives. This involves assessing molecular structures through techniques like NMR, IR, and mass spectral studies, as well as X-ray diffraction (Sallam et al., 2021).
Biological Activities
- Antitumor and Antimicrobial Properties : Certain derivatives have shown significant antitumor and antimicrobial activities. For instance, some compounds demonstrated inhibition effects against human breast cell lines and liver carcinoma cell lines, comparable to standard drugs (Riyadh, 2011).
- Antiviral Activity : There are derivatives structurally related to existing drugs like nevirapine, tested as inhibitors of the human immunodeficiency virus (HIV) type 1 reverse transcriptase (Heinisch et al., 1996).
Applications in Material Science
- Dyeing Polyester Fibers : Novel heterocyclic compounds including derivatives of pyridazine have been synthesized for use in dyeing polyester fibers. These compounds exhibited high efficiency and were also evaluated for their antioxidant and antitumor activities (Khalifa et al., 2015).
Medicinal Chemistry
- Drug Design and Radiotracer Development : Research includes the design and evaluation of radiotracers for positron emission tomography imaging of specific enzymes or receptors in the body, indicating its relevance in developing diagnostic tools in medicine (Silvers et al., 2016).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN6O/c14-9-5-8(1-2-10(9)15)18-13(22)11-3-4-12(20-19-11)21-7-16-6-17-21/h1-7H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMCNDBHRASRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}phenol](/img/structure/B2858741.png)
![N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2858742.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2858745.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


![4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2858750.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2858752.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2858754.png)


![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2858759.png)
![(E)-ethyl 1-methyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858760.png)